molecular formula C13H19BrN2O2 B8010332 [2-Amino-2-(3-bromo-phenyl)-ethyl]-carbamic acid tert-butyl ester

[2-Amino-2-(3-bromo-phenyl)-ethyl]-carbamic acid tert-butyl ester

Cat. No.: B8010332
M. Wt: 315.21 g/mol
InChI Key: GYXPOVYGRXGVBV-UHFFFAOYSA-N
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Description

[2-Amino-2-(3-bromo-phenyl)-ethyl]-carbamic acid tert-butyl ester: is an organic compound that features a brominated phenyl group attached to an aminoethyl carbamate structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Amino-2-(3-bromo-phenyl)-ethyl]-carbamic acid tert-butyl ester typically involves multi-step organic reactions. One common approach is:

    Bromination of Phenyl Group: The starting material, a phenyl derivative, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or light.

    Formation of Aminoethyl Group: The brominated phenyl compound is then reacted with ethylenediamine under controlled conditions to introduce the aminoethyl group.

    Carbamate Formation: The final step involves the reaction of the aminoethyl compound with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the brominated phenyl group, converting it to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and conditions such as heating or the use of catalysts.

Major Products:

    Oxidation: Products may include oxidized derivatives of the aminoethyl group.

    Reduction: Reduced phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in studies involving the development of new synthetic methodologies.

Biology and Medicine:

  • Potential applications in drug discovery and development due to its structural features.
  • Investigated for its biological activity and potential therapeutic effects.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of [2-Amino-2-(3-bromo-phenyl)-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The brominated phenyl group and the aminoethyl carbamate structure allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    [2-Amino-2-(4-bromo-phenyl)-ethyl]-carbamic acid tert-butyl ester: Similar structure but with bromine at the 4-position.

    [2-Amino-2-(3-chloro-phenyl)-ethyl]-carbamic acid tert-butyl ester: Chlorine instead of bromine.

    [2-Amino-2-(3-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester: Methyl group instead of bromine.

Uniqueness:

  • The presence of the bromine atom at the 3-position of the phenyl ring provides unique reactivity and potential biological activity compared to its analogs.
  • The combination of the aminoethyl group and the carbamate ester offers versatility in chemical reactions and potential applications.

Properties

IUPAC Name

tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2/c1-13(2,3)18-12(17)16-8-11(15)9-5-4-6-10(14)7-9/h4-7,11H,8,15H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXPOVYGRXGVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC(=CC=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401143356
Record name Carbamic acid, N-[2-amino-2-(3-bromophenyl)ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401143356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086392-07-5
Record name Carbamic acid, N-[2-amino-2-(3-bromophenyl)ethyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086392-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[2-amino-2-(3-bromophenyl)ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401143356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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